5-(3-Oxo-1-propenyl)oxolane-2-one
Description
Properties
IUPAC Name |
(E)-3-(5-oxooxolan-2-yl)prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-5-1-2-6-3-4-7(9)10-6/h1-2,5-6H,3-4H2/b2-1+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDPEFRLGBFRFH-OWOJBTEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)OC1C=CC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)OC1/C=C/C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(3-Oxo-1-propenyl)oxolane-2-one involves several synthetic routes and reaction conditions. One common method includes the use of propargylic alcohol and electron-rich 2,5-dibromo-3-methoxy-1,4-dianiline in the presence of palladium acetate (Pd(OAc)2), 1,1′-bis(di-tert-butylphosphino)ferrocene, and potassium carbonate (K2CO3) in N-methyl-2-pyrrolidone (NMP)
Chemical Reactions Analysis
5-(3-Oxo-1-propenyl)oxolane-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-(3-Oxo-1-propenyl)oxolane-2-one has significant potential in scientific research applications across multiple disciplines. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential therapeutic properties, including its effects on cell function and its role in various biological pathways. Industrially, it is used in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of 5-(3-Oxo-1-propenyl)oxolane-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cell function and signaling pathways, ultimately resulting in the observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The 3-oxo-1-propenyl group is a critical structural motif in several bioactive and industrial compounds. Below is a detailed comparison of 5-(3-Oxo-1-propenyl)oxolane-2-one with key analogues:
Monocrotophos
- Chemical Name: Phosphoric acid, dimethyl 1-methyl-3-(methylamino)-3-oxo-1-propenyl ester, (E)-
- CAS No.: 6923-22-4
- Structure: Features a 3-oxo-1-propenyl group linked to a dimethyl phosphate ester and a methylamino substituent.
- Applications: A systemic organophosphate insecticide and acaricide used in agriculture. It inhibits acetylcholinesterase, leading to neurotoxicity in pests .
- Toxicity : Highly toxic to humans (WHO Class Ia); banned or restricted in many countries due to occupational hazards and suicidal misuse .
Dicrotophos
- Chemical Name: Dimethyl 1-methyl-N,N-(dimethylamino)-3-oxo-1-propenyl phosphate, (E)-
- CAS No.: 141-66-2
- Structure: Similar to monocrotophos but replaces the methylamino group with a dimethylamino group.
- Applications: Broad-spectrum insecticide with higher persistence in plants compared to monocrotophos.
- Toxicity: Less acutely toxic than monocrotophos (WHO Class II) but still hazardous due to cholinesterase inhibition .
N2-(3-Oxo-1-propenyl)-dG
- Chemical Name: N2-(3-Oxo-1-propenyl)-2'-deoxyguanosine
- Structure : A guanine nucleoside adduct formed via reaction with malondialdehyde (a product of lipid peroxidation).
- Applications: Acts as a transcription inhibitor by forming bulky DNA lesions, mimicking endogenous mutagenic modifications .
- Toxicity: Associated with carcinogenesis and transcriptional arrest in cellular systems .
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Chemical Name : 1-Methyl-5-oxopyrrolidine-3-carboxylic acid
- CAS No.: 42346-68-9
- Structure : A pyrrolidone derivative with a carboxylic acid substituent.
- Applications: Intermediate in pharmaceutical synthesis (e.g., nootropic agents).
- Toxicity: Limited data available; classified as non-hazardous in safety sheets .
Comparative Analysis Table
| Compound | CAS No. | Key Functional Groups | Applications | Toxicity Profile |
|---|---|---|---|---|
| This compound | Not Available | γ-Lactone, α,β-unsaturated ketone | Hypothesized synthetic intermediate | Unknown (limited data) |
| Monocrotophos | 6923-22-4 | Dimethyl phosphate, methylamino | Insecticide | WHO Class Ia (extremely hazardous) |
| Dicrotophos | 141-66-2 | Dimethyl phosphate, dimethylamino | Insecticide | WHO Class II (moderately hazardous) |
| N2-(3-Oxo-1-propenyl)-dG | Not Available | Nucleoside adduct | DNA lesion, transcription inhibition | Pro-mutagenic, genotoxic |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | 42346-68-9 | Pyrrolidone, carboxylic acid | Pharmaceutical intermediate | Non-hazardous (per SDS) |
Key Research Findings
Structural-Activity Relationships: The 3-oxo-1-propenyl group enhances electrophilicity, enabling covalent binding to biological targets (e.g., acetylcholinesterase in organophosphates or DNA in nucleoside adducts) . Substitutions on the amino group (e.g., methylamino vs. dimethylamino) significantly alter toxicity and environmental persistence .
Toxicity and Regulation: Monocrotophos and dicrotophos are restricted under the Rotterdam Convention due to acute toxicity and occupational risks . N2-(3-Oxo-1-propenyl)-dG is a biomarker for oxidative stress and lipid peroxidation, linked to aging and cancer .
Synthetic Utility :
- Lactone derivatives like this compound may serve as precursors for bioactive molecules, though their applications remain underexplored compared to pesticidal analogues.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-(3-Oxo-1-propenyl)oxolane-2-one, and how can purity be ensured?
- Methodological Answer : One-pot syntheses are commonly employed for structurally related γ-lactones (e.g., malondialdehyde adducts). For example, cyclization of precursor acids under acidic conditions (e.g., HCl in THF) followed by purification via column chromatography (silica gel, gradient elution with hexane/ethyl acetate) can yield high-purity products . Characterization should include -NMR, -NMR, and LC-MS to confirm regioselectivity and exclude side products like epoxides or diastereomers .
Q. Which analytical techniques are most effective for quantifying this compound in biological matrices?
- Methodological Answer : Reverse-phase HPLC coupled with UV detection (λ = 260–280 nm) is effective for quantifying oxolane derivatives. For complex matrices (e.g., cell lysates), solid-phase extraction (C18 cartridges) prior to analysis improves sensitivity. Mass spectrometry (e.g., ESI-MS in negative ion mode) provides structural confirmation and detects degradation products .
Advanced Research Questions
Q. How can contradictions in reported reactivity of this compound with nucleophiles be resolved?
- Methodological Answer : Divergent results (e.g., alkylation vs. Michael addition) may arise from solvent polarity or pH. For example, in aprotic solvents (DMF), the 3-oxo group acts as an electrophile, while in aqueous buffers (pH 7.4), tautomerization to enol forms may favor different pathways. Systematic kinetic studies under controlled conditions (e.g., varying pH, temperature) with -NMR monitoring can clarify mechanistic ambiguities .
Q. What computational models predict the stability of this compound in oxidative environments?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for the α,β-unsaturated ketone moiety. Compare results with experimental degradation data (e.g., peroxide-induced cleavage rates) to validate predictions. Discrepancies between computational and experimental results may indicate unaccounted solvent effects or radical pathways .
Q. How does this compound interact with DNA, and what mutagenic risks are associated?
- Methodological Answer : Analogous to malondialdehyde (MDA), the compound may form adducts with deoxyguanosine (dG) or deoxyadenosine (dA). Use LC-MS/MS (MRM mode) to detect adducts like -(3-oxo-1-propenyl)-2'-deoxyadenosine (OPdA). In vitro assays (e.g., Ames test with S9 metabolic activation) assess mutagenicity. Conflicting cytotoxicity data across cell lines may reflect differential repair mechanisms (e.g., base excision repair efficiency) .
Key Methodological Considerations
- Experimental Design : Include controls for autoxidation (e.g., argon atmosphere) when studying reactivity .
- Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish solvent effects from intrinsic reactivity in kinetic studies .
- Ethical Compliance : Adhere to institutional guidelines for handling mutagenic compounds, including waste disposal protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
